molecular formula C6H5ClN4 B2374124 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine CAS No. 1359657-06-9

4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine

Cat. No.: B2374124
CAS No.: 1359657-06-9
M. Wt: 168.58
InChI Key: SKMOLTMUHBZTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine is a chemical compound with the CAS Number: 1359657-06-9 . It has a molecular weight of 168.59 . The IUPAC name for this compound is 4-chloropyrrolo[2,1-f][1,2,4]triazin-2-ylamine .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been explored in various studies . For instance, Wittman and co-workers discovered 2,4-disubstituted pyrrolo-[1,2-f][1,2,4]triazine as an inhibitor of IGF-1R .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN4/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H, (H2,8,10) . This provides a standardized way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is known to be part of several kinase inhibitors .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Derivatives : The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine, has been achieved through various methods. Notably, the synthesis involves N-amination of 2-substituted pyrroles and subsequent cyclization with a variety of reagents (Patil, Otter, & Klein, 1994). Additionally, a one-pot preparation approach for this compound and related derivatives has been developed, indicating a streamlined synthesis process (Quintela, Moreira, & Peinador, 1996).

  • Regio- and Diastereoselective Cycloadditions : A method for the synthesis of polysubstituted pyrrolo[2,1-f][1,2,4]triazines via 1,3-dipolar cycloadditions of 1,2,4-triazinium ylides has been reported. This process demonstrates the chemical versatility of these compounds (Galeta, Šlachtová, Dračínský, & Vrabel, 2022).

Biological Applications

  • Cytotoxic Activity in Cancer Cell Lines : Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides have shown potent cytotoxic activity against various cancer cell lines, highlighting their potential use in cancer therapy (Li et al., 2018).

  • Antileukemic Activity : Some derivatives of pyrrolo[2,1-f][1,2,4]triazines have been identified as potent antagonists of the CGRP receptor, with potential implications in antileukemic activity (Lim, Dolzhenko, & Dolzhenko, 2014).

  • Antiproliferative Properties : Xylo-C-nucleosides containing pyrrolo[2,1-f][1,2,4]triazin-4-amine as a nucleobase exhibited significant antiproliferative effects against tumor cell lines, such as human leukemia HL-60 and lung cancer NCI-H460 cells (Nie, Groaz, Daelemans, & Herdewijn, 2019).

Pharmaceutical and Medicinal Chemistry

  • Kinase Inhibitor Research : Pyrrolo[2,1-f][1,2,4]triazines have been identified as novel kinase inhibitor templates, showing efficacy against targets like EGFR and VEGFR-2. This positions them as important compounds in drug discovery, particularly in cancer therapy (Hunt et al., 2004).

  • Privileged Scaffold in Drug Discovery : The pyrrolo[2,1-f][1,2,4]triazine template is recognized as a "privileged scaffold" in drug discovery due to its versatility and potential for deriving compounds with diverse biological activities. Its applications span across various therapeutic targets, underlining its significance in medicinal chemistry (Song, Zhan, Zhang, & Liu, 2013).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle to target kinases in cancer therapy . As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy . Several kinase inhibitors contain one or more fused heterocycles as part of their structures . This suggests that 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine and related compounds may have significant potential in the development of new therapies.

Properties

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMOLTMUHBZTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.